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Compound of Interest

Compound Name: 5-Hydroxypentanamide
CAS No.: 29686-12-2
Cat. No.: B1267432
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Systematic Nomenclature, Chemo-Dynamic Stability, and Synthetic Applications

Executive Summary

5-Hydroxypentanamide (CAS: 5463-50-3 / 29686-12-2) represents a critical structural motif in
organic synthesis and medicinal chemistry.[1] Functioning as the linear tautomer of

-valerolactam (2-piperidone), it serves as a pivotal intermediate in the synthesis of nylon-5
precursors, histone deacetylase (HDAC) inhibitors, and GABAergic pharmacophores. This
guide provides a definitive analysis of its IUPAC nomenclature, thermodynamic instability, and
validated synthetic protocols, designed for researchers requiring high-purity isolation of this
transient species.

Part 1: Nomenclature & Structural Analysis[1]
Definitive IUPAC Nomenclature

The systematic name 5-Hydroxypentanamide is derived via the substitutive nomenclature
rules of the International Union of Pure and Applied Chemistry (IUPAC).

» Principal Functional Group: The amide (
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) takes priority over the hydroxyl group and determines the suffix and carbon numbering.

» Parent Chain: A five-carbon saturated chain (pentane).[1]
e Numbering: The carbonyl carbon of the amide is designated C1.[1]
e Substituent: The hydroxyl group (
) is located at C5.[1]
Synonyms & Identifiers:
o Systematic: 5-Hydroxyvaleramide,

-Hydroxyvaleramide.[1]

o Related Cyclic Form: 2-Piperidone (

-Valerolactam).[1]

« SMILES:C(CCO)CC(=O)N

Visualization: Nomenclature Logic Tree

The following diagram illustrates the hierarchical decision-making process for naming this
compound according to [IUPAC "Blue Book" standards.
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Structure Analysis:
HO-(CH2)4-CONH2

Identify Principal Group:
Amide (-CONH2) vs Alcohol (-OH)
Priority: Amide > Alcohol

Select Parent Chain:
5 Carbons containing C=0
Base: Pentane

Numbering Rule:
C1 = Amide Carbon
C5 = Terminal Carbon

Suffix Assignment: Prefix Assignment:
-amide Hydroxy- at position 5

Final Name:
5-Hydroxypentanamide

Click to download full resolution via product page
Figure 1: Hierarchical derivation of the IUPAC name based on functional group priority rules.

Part 2: Chemo-Dynamics & Stability (The "Why")
The Lactone-Amide Equilibrium

Research indicates that 5-hydroxypentanamide exists in a delicate equilibrium with its cyclic
lactam counterpart, 2-piperidone.[1] Unlike stable linear amides, the presence of the

-hydroxyl group creates an intramolecular nucleophile.
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e Thermodynamics: In aqueous solution or under acidic catalysis, the equilibrium strongly
favors cyclization to

-valerolactam (loss of water) or reversion to
-valerolactone (loss of ammonia) depending on pH.

» Kinetics: The linear amide is the kinetic product of the aminolysis of

-valerolactone. Isolation requires low temperatures to prevent thermodynamic relaxation into
the cyclic form.[1]

Visualization: Reaction Pathway & Equilibrium

The following diagram maps the critical equilibrium that researchers must control during
synthesis.

+ NH3
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Click to download full resolution via product page
Figure 2: The aminolysis pathway of

-valerolactone showing the competition between the linear target, cyclization, and
polymerization.

Part 3: Synthetic Protocols & Validation
Protocol A: Controlled Aminolysis of -Valerolactone

This protocol prioritizes the isolation of the linear amide by suppressing cyclization through
temperature control.

Reagents:

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Pentanamide_-5-hydroxy
https://www.benchchem.com/product/b1267432/docs?utm_src=pdf-body-img#technical-monograph-5-hydroxypentanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267432?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» -Valerolactone (purity >98%)[1]

e Agueous Ammonia (28-30%) or Methanolic Ammonia (7N)[1]

e Solvent: THF (Tetrahydrofuran) - optional, for solubility

Methodology:

Preparation: Cool 10 mmol of

-valerolactone in a round-bottom flask to 0°C using an ice bath.

o Addition: Dropwise add 1.2 equivalents of ammonia (aq or MeOH) over 15 minutes. Note:
Exothermic reaction.

e Incubation: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1
hour. Do not heat.

e Workup: Concentrate in vacuo at low temperature (<30°C). High vacuum is preferred over
rotovap heating to prevent dehydration back to the lactam.[1]

Purification: If solid forms, recrystallize immediately from cold ether/ethanol.
Validation Criteria (Self-Correcting):
e IR Spectroscopy: Look for the Amide | band (~1650

) and broad OH stretch (~3300
).[1] Absence of Lactone C=0 (~1735
) confirms conversion.[1]

e TLC: The linear amide is significantly more polar (lower

) than the starting lactone or the lactam.

Physicochemical Data Table[1]
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Property Value Notes

Molecular Weight 117.15 g/mol

Molecular Formula

LogP -0.9 (approx) Highly hydrophilic
(OH and

H-Bond Donors 2
)

H-Bond Acceptors 2 (C=0 and OH)

Hygroscopic; cyclizes upon
Stability Low yg' pic. ¢y P
heating

Part 4: Pharmaceutical Applications[1]
GABAergic Analog Development

5-Hydroxypentanamide is structurally homologous to

-hydroxybutyric acid (GHB) and

-aminobutyric acid (GABA).[1] In drug design, it serves as a neutral, blood-brain-barrier (BBB)
permeable prodrug scaffold.[1] Upon metabolic hydrolysis or oxidation, it can yield GABA
analogs.[1]

HDAC Inhibition

Hydroxy-amides are essential "warheads" in the design of Histone Deacetylase (HDAC)
inhibitors.[1] The terminal hydroxyl group can coordinate with the Zinc ion (

) in the HDAC catalytic pocket, similar to the hydroxamic acid group in Vorinostat (SAHA),
though with different binding kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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